- Method and device for preparation of compounds using isobutyric acid and acetic anhydrideDehydration process for making isobutyric anhydride from isobutyric acid and acetic anhydride, China, , ,
Cas no 97-72-3 (Isobutyric anhydride)

Isobutyric anhydride Propriétés chimiques et physiques
Nom et identifiant
-
- Isobutyric anhydride
- 2-Methylpropionic anhydride
- 2-methylpropanoyl 2-methylpropanoate
- Isobutyricanhydride (6CI,7CI,8CI)
- Propanoic acid, 2-methyl-, anhydride (9CI)
- 2-Methylpropanoic acid anhydride
- 2-Methylpropanoic anhydride
- Isobutanoic anhydride
- Isobutyric acid anhydride
- Isobutyryl anhydride
- Isobutyric anhydride (6CI, 7CI, 8CI)
- 2-Methylpropanoyl-2-methylpropanoate
- 2-Methylpropionic acid anhydride
- F0001-2307
- EN300-19271
- iso-Butyric anhydride
- EC 202-603-6
- AKOS009029112
- Isobutyric anhydride, 97%
- 2-thiophenecarboxaldehyde, 5-[[5-[(5-methoxy-2-thienyl)ethynyl]-2-thienyl]ethynyl]-
- SCHEMBL16250
- UNII-N85A80FJDT
- STL185650
- UN2530
- Isobutyrate anhydride
- N85A80FJDT
- BS-22314
- NCGC00258555-01
- P20008
- NS00008587
- CHEMBL1871691
- InChI=1/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H
- UN 2530
- Tox21_201002
- CAS-97-72-3
- I0111
- AI3-28521
- Q26840869
- ISOBUTYRIC ACID ANHYDRIDE [HSDB]
- 97-72-3
- EINECS 202-603-6
- DB-254959
- DTXSID7026609
- DTXCID406609
- NCGC00164355-01
- Propanoic acid, 2-methyl-, anhydride
- Isobutyric anhydride, purum, >=98.0% (GC)
- Propanoic acid, 2-methyl-, 1,1'-anhydride
- HSDB 5309
- Isobutyricanhydride
- (iso-C3H7CO)2O
- MFCD00008913
- NCGC00164355-02
- Isobutyric anhydride [UN2530] [Flammable liquid]
- Isobutryic anhydride
- CHEBI:84261
-
- MDL: MFCD00008913
- Piscine à noyau: 1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3
- La clé Inchi: LSACYLWPPQLVSM-UHFFFAOYSA-N
- Sourire: O=C(C(C)C)OC(C(C)C)=O
- BRN: 386267
Propriétés calculées
- Qualité précise: 158.09400
- Masse isotopique unique: 158.094294
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 4
- Complexité: 141
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2
- Surface topologique des pôles: 43.4
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Couleur / forme: Liquide transparent incolore avec une odeur piquante. [1]
- Dense: 0.954 g/mL at 25 °C(lit.)
- Point de fusion: −56 °C (lit.)
- Point d'ébullition: 182°C
- Point d'éclair: Température Fahrenheit: 154.4°f< br / >Degrés Celsius: 68 ° C< br / >
- Indice de réfraction: n20/D 1.406(lit.)
- Coefficient de répartition de l'eau: Décomposition
- Le PSA: 43.37000
- Le LogP: 1.36820
- FEMA: 2440
- Pression de vapeur: 10 mmHg ( 67 °C)
- Solubilité: Légèrement soluble dans l'eau, miscible à l'éthanol et à l'éther. [12]
- Sensibilité: Moisture Sensitive
Isobutyric anhydride Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H301,H311,H314
- Déclaration d'avertissement: P280,P301+P310,P305+P351+P338,P310
- Numéro de transport des marchandises dangereuses:2922
- Wgk Allemagne:3
- Code de catégorie de danger: 21/22-34
- Instructions de sécurité: S26-S36/37/39-S45
- Carte FOCA taille f:13-21
- RTECS:NQ5550000
-
Identification des marchandises dangereuses:
- Niveau de danger:8
- Groupe d'emballage:III
- Terminologie du risque:R21/22; R34
- Conditions de stockage:Conserver à 0°C
- TSCA:Yes
- Catégorie d'emballage:II
- Limites d'explosion:1.09%, 87°F
- Durée de la sécurité:8
Isobutyric anhydride Données douanières
- Code HS:2915900090
- Données douanières:
Code douanier chinois:
2915900090Résumé:
2915900090. Autres acides monocarboxyliques acycliques saturés et leurs anhydrides (halogénoacyles \ peroxy) produits chimiques \ peroxyacides et leurs dérivés halogénés \ nitrés \ sulfonés \ nitrés. TVA: 17,0%. Taux de remboursement: 9,0%. Conditions réglementaires: AB (bordereau de dédouanement des marchandises entrantes, bordereau de dédouanement des marchandises sortantes). Tarif de traitement de la nation la plus favorisée: 5,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Conditions réglementaires:
A. bordereau de dédouanement des marchandises entrantes
B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:
R. inspection de surveillance sanitaire des aliments importés
S. inspection sanitaire des produits alimentaires exportés
M. inspection des marchandises importées
N. inspection des marchandises exportéesRésumé:
2915900090 autres acides carboxyliques monobasiques acycliques saturés, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées) tarif NPF: 5,5% tarif général: 30,0%
Isobutyric anhydride PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR923617-100g |
Isobutyric anhydride |
97-72-3 | 95% | 100g |
£85.00 | 2025-02-20 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0531549423- 500ml(玻瓶) |
Isobutyric anhydride |
97-72-3 | 98%(GC) | 500ml |
¥ 223.5 | 2021-05-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I22910-100ml |
Isobutyric acid anhydride |
97-72-3 | 100ml |
¥38.0 | 2021-09-09 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018209-500ml |
Isobutyric anhydride |
97-72-3 | 98% | 500ml |
¥109 | 2024-07-19 | |
Apollo Scientific | OR923617-1kg |
Isobutyric anhydride |
97-72-3 | 95% | 1kg |
£310.00 | 2025-02-20 | |
TRC | I789190-250ml |
Isobutyric Anhydride |
97-72-3 | 250ml |
$ 86.00 | 2023-09-07 | ||
Life Chemicals | F0001-2307-2.5g |
Isobutyric anhydride |
97-72-3 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
TRC | I789190-1000ml |
Isobutyric Anhydride |
97-72-3 | 1000ml |
$173.00 | 2023-05-18 | ||
Oakwood | 097599-100g |
Isobutyric anhydride |
97-72-3 | 99% | 100g |
$17.00 | 2024-07-19 | |
Enamine | EN300-19271-1.0g |
2-methylpropanoyl 2-methylpropanoate |
97-72-3 | 95% | 1g |
$24.0 | 2023-05-03 |
Isobutyric anhydride Méthode de production
Synthetic Routes 1
Synthetic Routes 2
1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt (polymer-supported) Solvents: Dichloromethane
- Preparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride SynthesisPreparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride SynthesisJournal of Organic Chemistry, 2000, 65(15), 4770-4772,
Synthetic Routes 3
- Response surface methodology based on the Box-Behnken design for optimizing the synthesis of symmetrical anhydrides from acid chlorides using cerium (III) as a homogeneous catalystChemistrySelect, 2023, 8(28),,
Synthetic Routes 4
2.1 Catalysts: Silica ; 500 °C
- Preparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, Korea, , ,
Synthetic Routes 5
Synthetic Routes 6
- Chemical apparatus and method for preparing isobutyric anhydridePreparation of cyclic nucleotides as STING agonistsPreparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, China, , ,
Synthetic Routes 7
- Epoxidation of olefins with O2 and isobutyraldehyde catalyzed by cobalt (II)-containing zeolitic imidazolate framework materialCatalysis Communications, 2011, 12(13), 1183-1187,
Synthetic Routes 8
- Dehydration induced by intramolecular redox character of a stable allylidenetributylphosphoraneTetrahedron Letters, 1997, 38(45), 7893-7896,
Synthetic Routes 9
- Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolitesGreen Chemistry, 2022, 24(16), 6200-6214,
Synthetic Routes 10
1.2 0 °C
1.3 Reagents: Triethylamine ; 0 °C; rt
- Anhydrides from aldehydes or alcohols via oxidative cross-couplingNew Journal of Chemistry, 2017, 41(3), 931-939,
Synthetic Routes 11
2.1 Reagents: Acetic anhydride ; < 400 mbar, rt → 120 °C
- Process for the production of peroxyesters, World Intellectual Property Organization, , ,
Synthetic Routes 12
2.1 Reagents: Acetic anhydride ; < 400 mbar, 120 °C
- Process for the production of diacyl peroxides, World Intellectual Property Organization, , ,
Synthetic Routes 13
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 6 h, rt
1.1 Reagents: Phosphorus pentoxide , Sulfuric acid ; 0.5 h, 20 °C; 3 h, 100 °C
- Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionReaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersMethod for preparing low carbon chain symmetric anhydrideTetrahedron Letters, 1986, 27(41), 4937-40,
Synthetic Routes 14
1.2 Solvents: Acetonitrile ; 9 - 12 min, 6 atm, 43 °C; 8 h, 43 °C
- Light-Mediated Synthesis of Aliphatic Anhydrides by Cu-Catalyzed Carbonylation of Alkyl HalidesJournal of the American Chemical Society, 2023, 145(17), 9423-9427,
Synthetic Routes 15
1.2 Reagents: Triethylamine , Water ; rt
- Metal-free oxidative self-coupling of aldehydes or alcohols to symmetric carboxylic anhydridesTetrahedron Letters, 2017, 58(26), 2533-2536,
Synthetic Routes 16
- Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivativesScience of Synthesis, 2006, , 617-641,
Synthetic Routes 17
Synthetic Routes 18
- Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivativesScience of Synthesis, 2006, , 617-641,
Synthetic Routes 19
Synthetic Routes 20
- Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydridesTetrahedron Letters, 1986, 27(41), 4933-6,
Isobutyric anhydride Raw materials
- 2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate
- 2-Methylpropanoic acid
- Isobutyric anhydride
- 1,4-Dimethyl 2-(9H-fluoren-9-ylidene)-3-(tributylphosphoranylidene)butanedioate
- 2-Methylbutan-2-yl 2-methylpropaneperoxoate
- Isobutyryl chloride
- Propanoic acid, 2-methyl-, thallium(1+) salt
- Benzoyl chloride
Isobutyric anhydride Preparation Products
- 1,4-Dimethyl 2-(9H-fluoren-9-ylidene)butanedioate (106937-41-1)
- 2-Methylpropanoic acid (79-31-2)
- Ethanone,1-(3,3-dimethyl-2-oxiranyl)- (4478-63-1)
- Benzoic acid 2-methyl-propanoyl ester (19820-59-8)
- Isobutyric anhydride (97-72-3)
- Tributylphosphine oxide (814-29-9)
- Isopropyl ether (108-20-3)
- Benzoic anhydride (93-97-0)
Isobutyric anhydride Littérature connexe
-
M. A. Deyab,A. S. Fouda,M.?M. Osman,S. Abdel-Fattah RSC Adv. 2017 7 45232
-
Xin Guo,Longkai Shi,Shuai Yang,Roujia Yang,Xinyue Dai,Tao Zhang,Ruijie Liu,Ming Chang,Qingzhe Jin,Xingguo Wang Food Funct. 2019 10 4220
-
3. Index of subjects, 1976
-
V. S. Senthil Kumar,Ashwini Nangia Chem. Commun. 2001 2392
-
5. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phasePeter G. Blake,Alan Craggs,Mohammad Baghal Vayjooee J. Chem. Soc. Perkin Trans. 2 1976 986
97-72-3 (Isobutyric anhydride) Produits connexes
- 97-85-8(Isobutyl isobutyrate)
- 1538-75-6(Trimethylacetic anhydride)
- 540-42-1(isobutyl propionate)
- 3938-95-2(Ethyl pivalate)
- 1497098-68-6(Cyclopentane, 1-(bromomethyl)-1-ethyl-)
- 2227741-18-4((3S)-3-{1-(tert-butoxy)carbonylpiperidin-4-yl}-3-hydroxypropanoic acid)
- 2034557-60-1(5-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide)
- 2228303-30-6(2-{1H-pyrrolo2,3-bpyridin-3-yl}ethane-1-sulfonyl fluoride)
- 1209087-50-2(Ethyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate)
- 1269935-50-3((2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol)
